4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(5-(Carboxy)pyridin-2-yl)piperazine-1-carbaldehyde.
Reduction: Formation of 4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-methanol.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, piperazine derivatives are known to act as selective α2-adrenoceptor antagonists, which could be a potential mechanism of action for this compound .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)piperazine: A piperazine derivative known for its sympatholytic activity and use as a metabolite of Azaperone.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: A compound optimized for potency toward specific protein targets.
Uniqueness
4-(5-(Hydroxymethyl)pyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific structural features, such as the hydroxymethyl group and the aldehyde functionality. These features provide distinct chemical reactivity and potential biological activities compared to other piperazine derivatives.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C11H15N3O2/c15-8-10-1-2-11(12-7-10)14-5-3-13(9-16)4-6-14/h1-2,7,9,15H,3-6,8H2 |
InChI Key |
YVXZDBTYUBCWLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C2=NC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.